Non-Conjugated Architecture: Regiochemical Fidelity
The target compound exists as a non-conjugated benzyl-alkyne, in contrast to its constitutional isomer (3,3-dimethylbut-1-yn-1-yl)benzene (CAS 4250-82-2), where the alkyne is directly conjugated to the phenyl ring. This conjugation in the isomer leads to a bathochromic shift and altered frontier molecular orbital energies, fundamentally changing its reactivity in metal-catalyzed cyclizations and nucleophilic additions. The target compound's methylene spacer preserves terminal alkyne nucleophilicity without aromatic electronic modulation, a critical factor for reactions requiring a 'pure' terminal alkyne character . Direct experimental comparison data is not published; this is based on well-established structure-property relationships [1].
| Evidence Dimension | Alkyne-Aryl Conjugation State |
|---|---|
| Target Compound Data | Non-conjugated (benzylic CH2 spacer) |
| Comparator Or Baseline | (3,3-Dimethylbut-1-yn-1-yl)benzene: Fully conjugated alkyne-aryl |
| Quantified Difference | Qualitative difference in UV-Vis absorption and HOMO-LUMO gap (exact values not published for target compound) |
| Conditions | Structural analysis by SMILES comparison: C#CC(C)(C)Cc1ccccc1 vs. CC(C)(C)C#Cc1ccccc1 |
Why This Matters
For applications requiring a terminal alkyne unaffected by aryl conjugation (e.g., certain click chemistry or carbolithiation mechanistic probes), the non-conjugated target compound is structurally mandatory and cannot be replaced by the isomer.
- [1] NIST Chemistry WebBook. Phenyl-t-butylacetylene – CAS 4250-82-2. SRD 69. View Source
